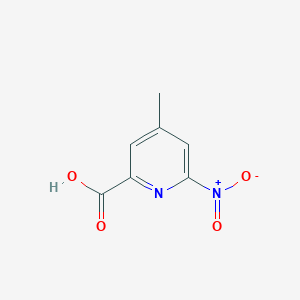![molecular formula C15H16ClN B15090325 1-[4-(5-Chloro-2-methylphenyl)phenyl]ethan-1-amine](/img/structure/B15090325.png)
1-[4-(5-Chloro-2-methylphenyl)phenyl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(5-Chloro-2-methylphenyl)phenyl]ethan-1-amine is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Chloro-2-methylphenyl)phenyl]ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 5-chloro-2-methylbenzaldehyde with phenylmagnesium bromide to form the corresponding alcohol, which is then converted to the amine via reductive amination using ammonium formate and palladium on carbon as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(5-Chloro-2-methylphenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[4-(5-Chloro-2-methylphenyl)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[4-(5-Chloro-2-methylphenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine: Similar structure but with a trifluoromethyl group instead of a methyl group.
Substituted β-hydroxyamphetamines: These compounds share a similar phenethylamine backbone but differ in their substituents and functional groups.
Uniqueness
1-[4-(5-Chloro-2-methylphenyl)phenyl]ethan-1-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds
Eigenschaften
Molekularformel |
C15H16ClN |
|---|---|
Molekulargewicht |
245.74 g/mol |
IUPAC-Name |
1-[4-(5-chloro-2-methylphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C15H16ClN/c1-10-3-8-14(16)9-15(10)13-6-4-12(5-7-13)11(2)17/h3-9,11H,17H2,1-2H3 |
InChI-Schlüssel |
VCFXFKNMTGFRIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)C2=CC=C(C=C2)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Amino-2-bromo-6-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15090250.png)
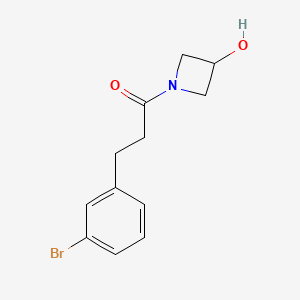
![1-[4-Bromo-2-(trifluoromethyl)phenyl]-2-methylpropan-1-one](/img/structure/B15090255.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]azetidine](/img/structure/B15090266.png)

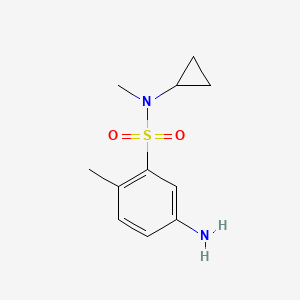
![tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]-pyridine-5(4H)-carboxylate](/img/structure/B15090298.png)
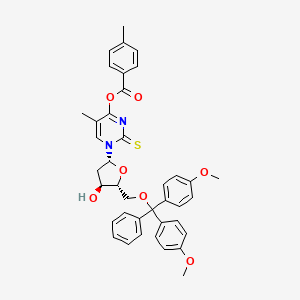
![3-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine](/img/structure/B15090310.png)
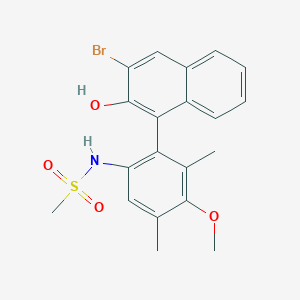

![(3S)-3-Amino-1-[(tert-butyl)carbonyl]pyrrolidine hydrochloride](/img/structure/B15090327.png)
